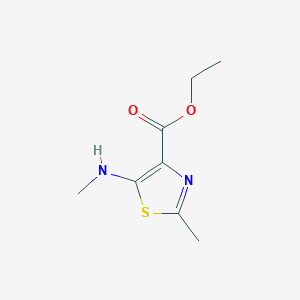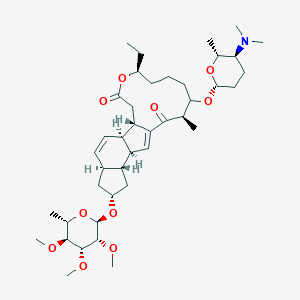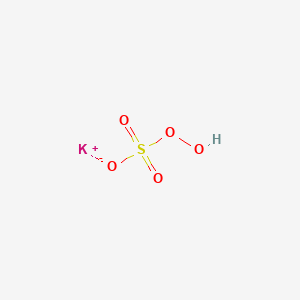
2-Nitro-5-thiocyanatobenzoic acid
Descripción general
Descripción
2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a highly reactive reagent . It is used to cyanylate proteins and to specifically cleave the amino-terminal peptide bond of cysteine residues . It also acts as an hydratase inhibitor .
Synthesis Analysis
NTCB is a highly reactive reagent that transfers its cyano group rapidly to a nucleophilic thiolate . It has been proposed as a reagent for converting thiol groups in proteins into their S-cyano derivatives .Molecular Structure Analysis
The linear formula of NTCB is O2NC6H3(SCN)CO2H . Its molecular weight is 224.19 .Chemical Reactions Analysis
NTCB selectively modifies cysteine to form S-cyano-cysteine, in which the S–Cβ bond is highly polarized . This bond can trigger E2 elimination to generate dehydroalanine . When cysteine is at the flexible C-terminal end of a protein, the dehydroalanine formation is highly effective .Physical And Chemical Properties Analysis
NTCB has a molecular weight of 224.19 . Its melting point is 156-157 °C .Aplicaciones Científicas De Investigación
Application 1: Conversion of Cysteine in Proteins to Dehydroalanine
- Summary of the Application: NTCB is used to selectively modify cysteine in proteins to form S-cyano-cysteine. This is then used to generate dehydroalanine, a strong Michael acceptor. This method has been used to produce ubiquitin and ubiquitin-like proteins with a C-terminal dehydroalanine residue .
- Methods of Application: The S–Cβ bond in S-cyano-cysteine, formed by the action of NTCB on cysteine, is highly polarized. This bond’s labile nature is explored for triggering E2 elimination to generate dehydroalanine .
Application 2: Cyanylation and Cleavage at Cysteine Residues
Application 3: Hydratase Inhibitor
- Summary of the Application: NTCB is used as a hydratase inhibitor . Hydratases are enzymes that catalyze the addition of water to a substrate in a biochemical reaction. By inhibiting these enzymes, NTCB can be used to study the role of hydratases in various biological processes .
- Methods of Application: The specific methods of application would depend on the particular hydratase being studied and the biological system in which it is found .
- Results or Outcomes: The outcomes of these studies would provide insights into the role of hydratases in biological systems .
Application 4: Cyanylation and Cleavage at Cysteine Residues
Safety And Hazards
Direcciones Futuras
NTCB is used to cyanylate proteins and to specifically cleave the amino-terminal peptide bond of cysteine residues . It also acts as an hydratase inhibitor . It is used in research and development, but not for medicinal or household use .
Relevant Papers One relevant paper discusses the use of NTCB for the site-specific conversion of cysteine in a protein to dehydroalanine . Another paper discusses the identification of alternative products and optimization of NTCB cyanylation and cleavage at cysteine residues .
Propiedades
IUPAC Name |
2-nitro-5-thiocyanatobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUNIMFHIWQQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067543 | |
| Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-thiocyanatobenzoic acid | |
CAS RN |
30211-77-9 | |
| Record name | 2-Nitro-5-thiocyanatobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30211-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-5-thiocyanobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030211779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-5-thiocyanatobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITRO-5-THIOCYANOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5VCA1GS5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















